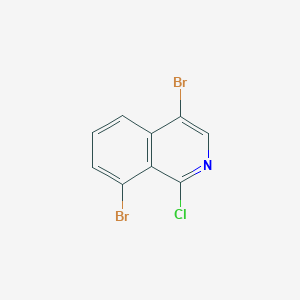

4,8-Dibromo-1-chloroisoquinoline

CAS No.:

Cat. No.: VC16554692

Molecular Formula: C9H4Br2ClN

Molecular Weight: 321.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4Br2ClN |

|---|---|

| Molecular Weight | 321.39 g/mol |

| IUPAC Name | 4,8-dibromo-1-chloroisoquinoline |

| Standard InChI | InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-7(11)4-13-9(12)8(5)6/h1-4H |

| Standard InChI Key | ZRVXJEBMXSRMIH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=NC=C2Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, 4,8-dibromo-1-chloroisoquinoline, reflects its substitution pattern on the isoquinoline backbone. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 1823289-79-7 | |

| Molecular Formula | C₉H₄Br₂ClN | |

| Molecular Weight | 321.40 g/mol | |

| SMILES | ClC1=NC=C(Br)C2=C1C(Br)=CC=C2 | |

| InChI Key | ZRVXJEBMXSRMIH-UHFFFAOYSA-N |

X-ray crystallography and computational modeling confirm a planar bicyclic structure with halogen atoms inducing electronic asymmetry. The chlorine at C1 and bromines at C4/C8 create distinct electrophilic regions, influencing reactivity in cross-coupling reactions .

Synthesis and Manufacturing

Halogenation Pathways

4,8-Dibromo-1-chloroisoquinoline is synthesized via sequential halogenation of isoquinoline. A typical route involves:

-

Chlorination: Direct electrophilic substitution at C1 using Cl₂ or SO₂Cl₂ under acidic conditions.

-

Bromination: Directed bromination at C4 and C8 using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ .

Alternative methods employ Pd-catalyzed cross-coupling to introduce halogens selectively. For example, Sonogashira coupling—utilizing Pd/C-CuI-PPh₃ systems—has been effective for functionalizing chlorinated isoquinolines, though its application to 4,8-dibromo derivatives requires further validation .

Purification and Quality Control

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity assessments rely on HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 145–148°C) .

Reactivity and Functionalization

Suzuki-Miyaura Coupling

While 4,7-dibromo-1-chloroisoquinoline analogs undergo selective coupling at C7, the 4,8-dibromo isomer’s reactivity remains less documented. Theoretical studies suggest that steric hindrance at C8 may favor C4 coupling, but experimental confirmation is pending. A proposed reaction scheme is:

Yields and selectivity depend on ligand choice (e.g., SPhos vs. XPhos) and solvent polarity .

Sonogashira Coupling

The compound’s chlorine substituent enables alkynylation at C1 under Pd/C catalysis. For example, reaction with phenylacetylene in water yields 1-alkynyl-4,8-dibromoisoquinoline, preserving bromine sites for further functionalization :

Recent Advances and Research Directions

Synthetic Methodologies

Recent efforts focus on:

-

Photocatalytic C–H bromination: To improve regioselectivity.

-

Flow chemistry: For scalable production with reduced Pd leaching .

Computational Modeling

DFT studies predict that electron-withdrawing halogens lower LUMO energy (−2.1 eV), facilitating nucleophilic attacks at C4 and C8. MD simulations further suggest stable π-stacking with graphene surfaces, hinting at sensor applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume